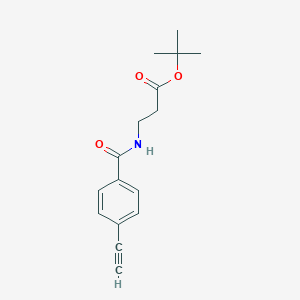
tert-Butyl 5-(4-azidobenzamido)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-(4-azidobenzamido)pentanoate is a chemical compound with a complex structure that includes an azido group attached to a benzamido moiety, which is further connected to a pentanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4-azidobenzamido)pentanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with tert-butyl bromoacetate to form tert-butyl 4-aminobenzoate. This intermediate is then reacted with pentanoic acid to form tert-butyl 5-(4-aminobenzamido)pentanoate. Finally, the azido group is introduced by reacting the compound with sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-(4-azidobenzamido)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.
Major Products Formed
Amine Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 5-(4-azidobenzamido)pentanoate is used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile intermediate for various organic reactions, including click chemistry.
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The azido group can be conjugated with fluorescent dyes or other tags, allowing researchers to study biological processes at the molecular level.
Medicine
In medicine, this compound is explored for its potential in drug development. Its ability to form stable triazole rings through click chemistry makes it a valuable tool for designing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-(4-azidobenzamido)pentanoate involves its ability to undergo click chemistry reactions. The azido group reacts with alkynes to form triazole rings, which are stable and bioorthogonal. This property is exploited in various applications, including drug development and biomolecule labeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 5-(4-aminobenzamido)pentanoate: Similar structure but with an amino group instead of an azido group.
tert-Butyl 5-(4-nitrobenzamido)pentanoate: Similar structure but with a nitro group instead of an azido group.
Uniqueness
tert-Butyl 5-(4-azidobenzamido)pentanoate is unique due to its azido group, which provides distinct reactivity compared to its amino and nitro counterparts. The azido group enables the compound to participate in click chemistry, making it highly valuable for applications requiring bioorthogonal reactions.
Propriétés
IUPAC Name |
tert-butyl 5-[(4-azidobenzoyl)amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-14(21)6-4-5-11-18-15(22)12-7-9-13(10-8-12)19-20-17/h7-10H,4-6,11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQDYZBSLVDQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE,S)-N-[(2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177650.png)
![(NE,S)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177652.png)











